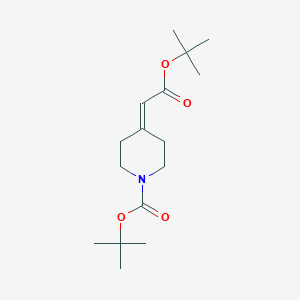![molecular formula C24H31N3 B13099059 2-(1-benzhydrylazetidin-3-yl)octahydro-1H-pyrido[1,2-a]pyrazine CAS No. 917610-32-3](/img/structure/B13099059.png)
2-(1-benzhydrylazetidin-3-yl)octahydro-1H-pyrido[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-benzhydrylazetidin-3-yl)octahydro-1H-pyrido[1,2-a]pyrazine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles
Métodos De Preparación
The synthesis of 2-(1-benzhydrylazetidin-3-yl)octahydro-1H-pyrido[1,2-a]pyrazine involves multiple steps, including cyclization and ring annulation. One common synthetic route involves the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by Cs2CO3/DMSO to achieve the Z-configuration of (acylmethylidene)pyrrolo[1,2-a]pyrazines.
Análisis De Reacciones Químicas
2-(1-benzhydrylazetidin-3-yl)octahydro-1H-pyrido[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(1-benzhydrylazetidin-3-yl)octahydro-1H-pyrido[1,2-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(1-benzhydrylazetidin-3-yl)octahydro-1H-pyrido[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nitrogen-containing heterocycles .
Comparación Con Compuestos Similares
2-(1-benzhydrylazetidin-3-yl)octahydro-1H-pyrido[1,2-a]pyrazine can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
Imidazopyridine derivatives: Known for their applications in medicinal chemistry and material science, these compounds share structural similarities with pyrido[1,2-a]pyrazines.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse applications in various fields.
Propiedades
Número CAS |
917610-32-3 |
|---|---|
Fórmula molecular |
C24H31N3 |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
2-(1-benzhydrylazetidin-3-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C24H31N3/c1-3-9-20(10-4-1)24(21-11-5-2-6-12-21)27-18-23(19-27)26-16-15-25-14-8-7-13-22(25)17-26/h1-6,9-12,22-24H,7-8,13-19H2 |
Clave InChI |
WYQCVKGIBHUUIC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2CCN(CC2C1)C3CN(C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13098990.png)

![4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13099002.png)
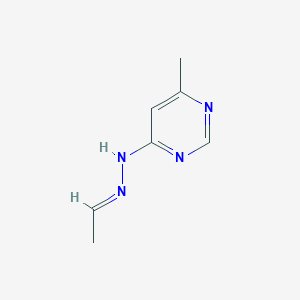
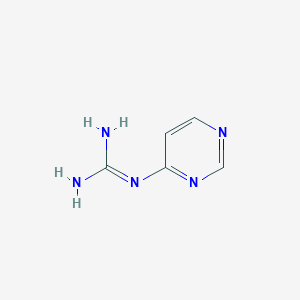
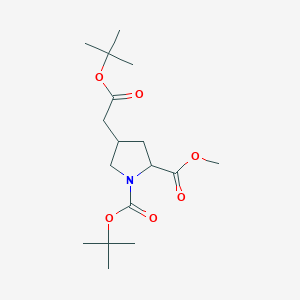




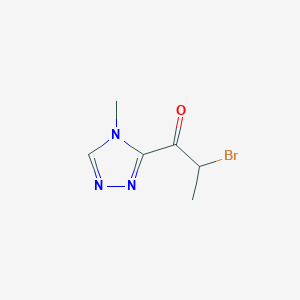
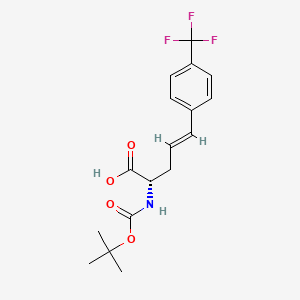
![(E)-but-2-enedioic acid;8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one](/img/structure/B13099046.png)
